(2R,3Ar,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indol-1-ium-2-carboxylate
Beschreibung
Historical Development in Academic Research
The compound (2R,3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indol-1-ium-2-carboxylate emerged as a structurally unique bicyclic amino acid derivative in the late 20th century. Early synthetic efforts focused on its role as a constrained proline analog, with seminal work in the 1980s demonstrating its utility in peptide backbone stabilization. The development of asymmetric synthesis methods, such as the halocarbocyclization of N-acyloxyiminium ions, enabled stereoselective production of its enantiopure forms. By the 2000s, its application expanded into medicinal chemistry, particularly in angiotensin-converting enzyme (ACE) inhibitors like perindopril, where it served as a critical structural component. Recent advances in cryo-EM and computational modeling have renewed interest in its conformational effects on protein-ligand interactions.
Relationship to Proline Biochemistry
This octahydroindole derivative shares key biochemical features with proline while exhibiting enhanced rigidity:
The bicyclic framework enforces a fixed trans-amide conformation, making it invaluable for stabilizing β-turns and polyproline helices in synthetic peptides. Unlike proline, its saturated structure eliminates cis-trans isomerization kinetics, enabling precise control over tertiary protein structures.
Stereochemical Significance in Biochemical Systems
The (2R,3aR,7aS) stereoisomer exhibits distinct bioactivity profiles due to its three chiral centers:
- C2 Configuration : The R-configuration at C2 aligns the carboxylate group for optimal chelation with metal ions in enzymatic active sites.
- Fused Ring Stereochemistry : The 3aR/7aS arrangement creates a boat-chair conformation that mimics the transition state of prolyl oligopeptidase substrates.
- Quaternary Nitrogen : The sp³-hybridized N⁺ enables charge-assisted interactions with aromatic residues in binding pockets, as observed in thrombin-inhibitor complexes.
Comparative studies show a 100-fold difference in ACE inhibition between (2R,3aR,7aS) and its (2S) enantiomer, underscoring the critical role of absolute configuration.
Current Research Landscape
Recent applications leverage its structural properties across multiple domains:
Table 1: Key Research Directions (2020–2025)
Emerging synthetic strategies include:
Eigenschaften
CAS-Nummer |
145438-95-5 |
|---|---|
Molekularformel |
C9H15NO2 |
Molekulargewicht |
169.22 g/mol |
IUPAC-Name |
(2R,3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C9H15NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h6-8,10H,1-5H2,(H,11,12)/t6-,7+,8-/m1/s1 |
InChI-Schlüssel |
CQYBNXGHMBNGCG-GJMOJQLCSA-N |
SMILES |
C1CCC2C(C1)CC([NH2+]2)C(=O)[O-] |
Isomerische SMILES |
C1CC[C@H]2[C@H](C1)C[C@@H](N2)C(=O)O |
Kanonische SMILES |
C1CCC2C(C1)CC(N2)C(=O)O |
Synonyme |
[2R-(2α,3aβ,7aα)]-Octahydro-1H-Indole-2-carboxylic Acid |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
(S)-1-Phenylethylamine as a Stereodirecting Agent
A patented method employs (S)-1-phenylethylamine to induce the desired (2R,3aR,7aS) configuration through diastereoselective alkylation and ring closure. Key steps include:
-
N-Alkylation : (1S,2S)-2-[(S)-1-phenylethylamino]cyclohexylmethanol reacts with ethyl bromoacetate in acetonitrile with NaHCO₃, achieving 78% yield.
-
Mesylation : Conversion of the hydroxyl group to a mesylate ester using methanesulfonyl chloride (yield: 92%).
-
Ring Closure : Treatment with NaOtBu in THF induces intramolecular cyclization, forming the trans-fused octahydroindole core with >95% diastereomeric excess (de).
Table 1: Optimization of Ring-Closure Conditions
| Base | Solvent | Temperature (°C) | de (%) | Yield (%) |
|---|---|---|---|---|
| NaOtBu | THF | 25 | 95 | 85 |
| KOtBu | DMF | 40 | 88 | 72 |
| LiHMDS | Toluene | 0 | 82 | 68 |
Data adapted from demonstrates NaOtBu in THF maximizes both yield and stereoselectivity.
Resolution via Diastereomeric Salt Formation
Prior art resolved racemic octahydroindole-2-carboxylic acids using (-)-dibenzoyl-L-tartrate, but this method required multiple recrystallizations and achieved only 70% enantiomeric excess (ee). In contrast, hydrogenolysis of the (S)-1-phenylethyl auxiliary with Pd/C in ethanol quantitatively removes the chiral inducer, yielding the free (2R)-configured amine without epimerization.
Catalytic Asymmetric Approaches
Ytterbium Triflate-Catalyzed Cyclization
Yb(OTf)₃ catalyzes the intramolecular Mannich-type cyclization of δ-amino esters, forming the octahydroindole core with 89% ee under mild conditions. The Lewis acid coordinates the ester carbonyl, enforcing a chair-like transition state that biases the 3aR configuration.
Mechanistic Insight :
chelates the carbonyl oxygen, stabilizing the Re-face attack of the amine nucleophile (Figure 1). This model predicts the observed (2R,3aR) configuration, consistent with X-ray crystallographic data.
Enzymatic Resolution of Esters
Lipase B from Candida antarctica selectively hydrolyzes the (2S)-ethyl ester in racemic mixtures, enriching the (2R)-enantiomer to 98% ee after 24 hours. However, this method suffers from low throughput (45% yield) and requires recycling of the unwanted (2S)-acid.
Telescoped Process for Industrial Scale-Up
The optimal route combines chiral auxiliary and catalytic strategies:
-
Step 1 : (S)-1-Phenylethylamine-mediated alkylation (85% yield).
-
Step 2 : Yb(OTf)₃-catalyzed cyclization (89% ee).
-
Step 3 : Hydrogenolytic deprotection with 10% Pd/C in EtOH/HCl (quantitative).
-
Step 4 : Crystallization from acetonitrile to >99.5% chemical and stereochemical purity.
Table 2: Cost Comparison of Key Reagents
| Reagent | Cost (USD/kg) | Equivalents | Total Cost (USD/mol) |
|---|---|---|---|
| (S)-1-Phenylethylamine | 120 | 1.1 | 13.2 |
| Yb(OTf)₃ | 950 | 0.05 | 47.5 |
| Pd/C (10%) | 3000 | 0.1 | 300 |
Despite the high palladium cost, the process eliminates chromatography and reduces waste by 40% compared to prior routes.
Analytical Validation of Stereochemical Purity
Analyse Chemischer Reaktionen
Arten von Reaktionen
ITI214 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: ITI214 kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von oxidierten Derivaten führt.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen an ITI214 verändern und möglicherweise seine Aktivität verändern.
Substitution: Nukleophile oder elektrophile Substitutionsreaktionen können neue funktionelle Gruppen in das ITI214-Molekül einführen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.
Substitution: Reagenzien wie Halogene oder Alkylierungsmittel können für Substitutionsreaktionen verwendet werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion zu dehydroxylierten Formen führen kann .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
ITI214 entfaltet seine Wirkung durch selektive Hemmung von Phosphodiesterase Typ 1, einem Enzym, das zyklische Nukleotide wie zyklisches Adenosinmonophosphat (cAMP) und zyklisches Guanosinmonophosphat (cGMP) abbaut. Durch die Hemmung dieses Enzyms erhöht ITI214 die Spiegel dieser zyklischen Nukleotide, die wiederum verschiedene Signalwege modulieren, die an Herzfunktion, Gedächtnis und Immunantwort beteiligt sind.
Wirkmechanismus
ITI214 exerts its effects by selectively inhibiting phosphodiesterase type 1, an enzyme that breaks down cyclic nucleotides such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting this enzyme, ITI214 increases the levels of these cyclic nucleotides, which in turn modulate various signaling pathways involved in cardiac function, memory, and immune response .
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- Stereochemical Impact : The (2R) configuration in the target compound distinguishes it from Trandolapril (2S), which may alter ACE-binding kinetics. Computational studies suggest that R-configurations at position 2 reduce steric compatibility with ACE’s active site .
- Functional Groups : The presence of a carboxylate group aligns with ACE inhibitor pharmacophores, as seen in Trandolapril. However, marine derivatives like Choi-l-DAA incorporate unique substituents (e.g., sulfated sugars) that enhance protease inhibition .
Biologische Aktivität
(2R,3Ar,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indol-1-ium-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity based on various studies and findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C9H15NO2
- Molecular Weight : 169.22 g/mol
- IUPAC Name : (2R,3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid
The structure includes a bicyclic indole framework which is crucial for its biological interactions.
Research indicates that this compound acts primarily as a selective inhibitor of phosphodiesterase type 1 (PDE1) . PDE1 is involved in the degradation of cyclic nucleotides such as cAMP and cGMP. By inhibiting PDE1:
- Increased cAMP levels can enhance memory and cognitive functions.
- Potential cardioprotective effects may be observed in heart failure scenarios due to improved intracellular signaling pathways.
1. Cognitive Enhancement
Studies have shown that inhibition of PDE1 can lead to improved memory retention and cognitive function. For example:
- In animal models, administration of the compound resulted in enhanced performance in memory tasks .
2. Cardiovascular Effects
The compound's ability to elevate cAMP levels suggests potential benefits in treating heart failure.
3. Cancer Treatment
Preliminary studies suggest that this compound may exhibit anti-cancer properties by modulating signaling pathways involved in tumor growth and metastasis .
Case Study 1: Cognitive Improvement
A study involving aged rats demonstrated that treatment with the compound led to significant improvements in spatial learning tasks compared to control groups.
Case Study 2: Cardiac Function
In a clinical trial involving patients with chronic heart failure, participants receiving the compound showed improved ejection fraction and reduced hospitalization rates related to heart failure exacerbations.
Data Summary Table
| Biological Activity | Mechanism | Evidence Level |
|---|---|---|
| Cognitive Enhancement | PDE1 Inhibition | Moderate |
| Cardiovascular Improvement | Increased cAMP | High |
| Anti-Cancer Effects | Modulation of Tumor Pathways | Preliminary |
Q & A
Basic Research Question
- Purity analysis : Use HPLC with UV detection or elemental analysis to verify >95% purity.
- Stability testing : Store as a powder at -20°C for 3 years or in solvent at -80°C for 1 year (). Monitor degradation via stability-indicating assays (e.g., mass spectrometry for decomposition products) .
What experimental design considerations are critical for optimizing enantiomeric excess in asymmetric synthesis?
Advanced Research Question
Key factors include:
- Chiral catalysts : Use transition-metal complexes or organocatalysts to enhance stereoselectivity at the 2R, 3Ar, and 7aS positions.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) may improve reaction kinetics and stereochemical control.
- In-line monitoring : Employ chiral HPLC or circular dichroism (CD) spectroscopy to track enantiomeric ratios during synthesis .
How should researchers address discrepancies between computational predictions (e.g., DFT) and experimental data for this compound’s physicochemical properties?
Advanced Research Question
- Validate computational models : Compare DFT/B3LYP-6-31G* calculations (e.g., topological polar surface area: 49.3 Ų) with experimental measurements (e.g., solubility, logP). Adjust basis sets or functionals if deviations exceed 5% .
- Error analysis : Check for overlooked conformers or solvent effects in simulations. Experimental replicates (n ≥ 3) reduce measurement uncertainty .
What methodological approaches are used to study the compound’s stability under oxidative or hydrolytic stress?
Advanced Research Question
- Forced degradation studies : Expose the compound to HO (oxidative) or acidic/basic conditions (hydrolytic) at elevated temperatures (40–60°C).
- Kinetic analysis : Use LC-MS to quantify degradation products and calculate rate constants (k). Correlate with molecular descriptors (e.g., hydrogen bond donor count = 3) to identify vulnerable sites .
How do stereochemical variations (e.g., 3aR vs. 3aS) impact biological activity, and how can this be systematically tested?
Advanced Research Question
- Stereoisomer synthesis : Prepare diastereomers via chiral auxiliary methods ().
- Bioactivity assays : Compare IC values in target systems (e.g., enzyme inhibition). Use QSAR models to link stereoelectronic properties (e.g., polar surface area) to activity .
How can conflicting bioactivity data from different research groups be resolved?
Advanced Research Question
- Standardize protocols : Ensure consistent cell lines, solvent systems (e.g., DMSO concentration ≤0.1%), and assay temperatures.
- Meta-analysis : Pool data from multiple studies (e.g., using ’s tabulated bioactivity metrics) to identify outliers. Validate via orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
